molecular formula C17H17BrN2O3 B4131632 N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine

N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine

Cat. No.: B4131632
M. Wt: 377.2 g/mol
InChI Key: SBNKFWIVYNYIEC-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 2 and a bromophenyl group attached to the nitrogen atom at position 1 of the asparagine backbone. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2-bromophenyl)-alpha-asparagine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 2-bromobenzaldehyde, and asparagine.

    Condensation Reaction: Benzylamine is reacted with 2-bromobenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The resulting amine is coupled with asparagine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N2-benzyl-N-(2-bromophenyl)-alpha-asparagine.

Industrial Production Methods

Industrial production of N2-benzyl-N-(2-bromophenyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of N2-benzyl-N-(2-bromophenyl)-alpha-asparagine.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2-bromophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~1~-(3-bromophenyl)-alpha-asparagine
  • N~2~-benzyl-N~1~-(4-bromophenyl)-alpha-asparagine
  • N~2~-benzyl-N~1~-(2-chlorophenyl)-alpha-asparagine

Uniqueness

N~2~-benzyl-N-(2-bromophenyl)-alpha-asparagine is unique due to the presence of the bromine atom at the 2-position of the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

3-(benzylamino)-4-(2-bromoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c18-13-8-4-5-9-14(13)20-17(23)15(10-16(21)22)19-11-12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNKFWIVYNYIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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